molecular formula C3H8N4O4S B1530532 1H-pyrazole-3,4-diamine sulfate CAS No. 16258-80-3

1H-pyrazole-3,4-diamine sulfate

Cat. No. B1530532
CAS RN: 16258-80-3
M. Wt: 196.19 g/mol
InChI Key: HHINPQLWSIIXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazole-3,4-diamine sulfate is a compound with the molecular formula C3H8N4O4S and a molecular weight of 196.18 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3,4-diamine sulfate consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

1H-pyrazole-3,4-diamine sulfate is a solid substance stored at refrigerator temperatures . It has a molecular weight of 196.18 and a molecular formula of C3H8N4O4S .

Scientific Research Applications

  • Transition Metal Chemosensors

    • Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .
    • These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
    • Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions .
    • Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
    • Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .
  • Energetic Materials

    • Certain pyrazole derivatives have shown potential as metal-free detonating substances .
    • These energetic performances show that they are insensitive and have further potential applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

1H-pyrazole-4,5-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHINPQLWSIIXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-3,4-diamine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazole-3,4-diamine sulfate
Reactant of Route 2
1H-pyrazole-3,4-diamine sulfate
Reactant of Route 3
Reactant of Route 3
1H-pyrazole-3,4-diamine sulfate
Reactant of Route 4
1H-pyrazole-3,4-diamine sulfate
Reactant of Route 5
1H-pyrazole-3,4-diamine sulfate
Reactant of Route 6
Reactant of Route 6
1H-pyrazole-3,4-diamine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.